Rockogenin Rockogenin Rockogenin belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Rockogenin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, rockogenin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, rockogenin can be found in green vegetables. This makes rockogenin a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 16653-52-4
VCID: VC21021841
InChI: InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,23-,24+,25+,26-,27-/m1/s1
SMILES: CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CCC6C5(CCC(C6)O)C)O)C)C)OC1
Molecular Formula: C27H44O4
Molecular Weight: 432.6 g/mol

Rockogenin

CAS No.: 16653-52-4

Cat. No.: VC21021841

Molecular Formula: C27H44O4

Molecular Weight: 432.6 g/mol

* For research use only. Not for human or veterinary use.

Rockogenin - 16653-52-4

Specification

Description Rockogenin belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Rockogenin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, rockogenin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, rockogenin can be found in green vegetables. This makes rockogenin a potential biomarker for the consumption of this food product.
CAS No. 16653-52-4
Molecular Formula C27H44O4
Molecular Weight 432.6 g/mol
IUPAC Name (1R,2S,4S,5'R,6R,7S,8R,9S,10R,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10,16-diol
Standard InChI InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,23-,24+,25+,26-,27-/m1/s1
Standard InChI Key BQNMOLSYHYSCMS-TUUYSWIFSA-N
Isomeric SMILES C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@@H](C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1
SMILES CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CCC6C5(CCC(C6)O)C)O)C)C)OC1
Canonical SMILES CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CCC6C5(CCC(C6)O)C)O)C)C)OC1
Melting Point 218-220°C

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